6a-(2-methoxyethoxy)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid
Description
Properties
IUPAC Name |
6a-(2-methoxyethoxy)-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O5/c1-14-7-8-16-11-4-2-3-10(11,9(12)13)5-6-15-11/h2-8H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIMEQXQZWOLIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC12CCCC1(CCO2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6a-(2-methoxyethoxy)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is widely applied in the formation of carbon–carbon bonds . This reaction typically uses boronic acids or esters as reagents and palladium catalysts under mild conditions . Another method involves the cross-ketonization of methyl 2-furoate with carboxylic acids, which has been shown to be an efficient and environmentally friendly approach .
Chemical Reactions Analysis
6a-(2-Methoxyethoxy)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The Diels–Alder reaction is a notable reaction for furan derivatives, allowing the formation of complex cyclic structures under mild conditions . Common reagents used in these reactions include maleimides and other dienophiles .
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
The compound has been investigated for its potential as a therapeutic agent. Its structural features suggest that it may interact with biological targets involved in various diseases. For instance, derivatives of this compound have shown promise in modulating the activity of certain enzymes and receptors, which could lead to the development of novel pharmaceuticals.
- Case Study: A study published in Journal of Medicinal Chemistry explored the synthesis of various derivatives of hexahydro-2H-cyclopenta[b]furan compounds, noting their efficacy against specific biological targets associated with neurodegenerative diseases .
1.2 Anti-inflammatory Properties
Research indicates that compounds similar to 6a-(2-methoxyethoxy)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid exhibit anti-inflammatory properties. This makes them potential candidates for treating conditions characterized by chronic inflammation.
- Case Study: A recent investigation demonstrated that certain analogs reduced pro-inflammatory cytokine production in vitro, suggesting a mechanism that could be exploited for therapeutic purposes .
3.1 Polymer Chemistry
The unique structure of this compound allows it to be used as a building block in polymer synthesis. Its ability to form stable bonds can lead to the development of new materials with enhanced mechanical properties.
- Research Insight: A study focused on the incorporation of this compound into polymer matrices showed improved tensile strength and flexibility compared to traditional polymers .
3.2 Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound is also being explored for use in coatings and adhesives, particularly those requiring resistance to environmental degradation.
Mechanism of Action
The mechanism of action of 6a-(2-methoxyethoxy)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid involves its interaction with specific molecular targets and pathways. Furan derivatives are known to exert their effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved may vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Substituent Variations in Cyclopenta[b]furan Derivatives
Key Observations :
Functional Group Comparisons
Key Observations :
Ring System Modifications
Key Observations :
- Cyclohexene derivatives () offer greater conformational flexibility but lack the fused bicyclic stability of cyclopenta-furan systems .
Biological Activity
The compound 6a-(2-methoxyethoxy)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid is a synthetic organic molecule that has garnered interest in various fields of biological research. This article discusses its biological activity, synthesizing relevant data from diverse sources, including studies on its antimicrobial properties, potential therapeutic applications, and toxicity assessments.
Basic Information
| Property | Details |
|---|---|
| Molecular Formula | C11H18O |
| Molecular Weight | 230.3 g/mol |
| CAS Number | 2126178-48-9 |
| Purity | Min. 95% |
The compound's structure features a cyclopentafuran moiety, which is significant in determining its biological interactions.
Antimicrobial Efficacy
Recent studies have highlighted the potential antimicrobial properties of various furan derivatives, including those similar to this compound. For instance, a study on furan-2-carboxylic acids demonstrated their effectiveness in inhibiting the swarming and swimming of environmental bacteria at low concentrations (1.8 µg L) . This suggests that the structural features of furan derivatives may confer similar bioactivity to our compound of interest.
Case Studies
- Antimicrobial Resistance : A recent study explored the efficacy of novel compounds against Methicillin-resistant Staphylococcus aureus (MRSA). The research indicated that compounds with structural similarities to our target exhibited significant antimicrobial activity, with Minimum Inhibitory Concentrations (MIC) as low as 0.64 µg/mL . This highlights the potential for this compound in combating resistant bacterial strains.
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinities of similar compounds to bacterial proteins. These studies often reveal specific interactions with critical amino acids, suggesting mechanisms of action that could be relevant for our compound .
Toxicity and Safety Profile
The safety profile of this compound remains under investigation. Preliminary assessments based on related compounds indicate a non-toxic nature, following Lipinski's rule of five for drug-likeness . However, comprehensive toxicological studies are necessary to establish its safety for potential therapeutic use.
Summary of Findings
The biological activity of this compound appears promising based on existing literature regarding related compounds. Its potential as an antimicrobial agent against resistant bacterial strains positions it as a candidate for further research.
Future Directions
Further investigations should focus on:
- In vitro and In vivo Studies : To assess the efficacy and safety profile comprehensively.
- Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its biological effects.
- Structure-Activity Relationship (SAR) Analysis : To optimize its chemical structure for enhanced bioactivity and reduced toxicity.
Q & A
Basic: What synthetic strategies are employed to prepare 6a-(2-methoxyethoxy)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid, and what intermediates are critical?
Answer:
The synthesis typically involves cyclopenta[b]furan scaffolds as core intermediates, similar to Corey lactone derivatives (e.g., hexahydro-5-hydroxy-4-hydroxymethyl-2H-cyclopenta[b]furan-2-one) . Key steps include:
- Cyclization : Formation of the bicyclic furan system via acid-catalyzed or enzymatic methods.
- Functionalization : Introduction of the 2-methoxyethoxy group via nucleophilic substitution or Mitsunobu reactions.
- Carboxylic Acid Formation : Oxidation of a primary alcohol or hydrolysis of ester precursors (e.g., methyl esters under basic conditions).
Critical intermediates include hydroxylated cyclopenta[b]furan derivatives and protected intermediates to preserve stereochemistry during functionalization .
Basic: How is the stereochemical configuration of this compound validated experimentally?
Answer:
Stereochemical assignments rely on:
- NMR Spectroscopy : 2D techniques (e.g., NOESY, COSY) to confirm spatial relationships between protons. For example, coupling constants (e.g., J = 7.5 Hz in cyclopentane CH₂ groups) and nuclear Overhauser effects distinguish axial/equatorial substituents .
- X-ray Crystallography : Used for absolute configuration determination in structurally related cyclopenta[b]furan derivatives .
- Optical Rotation : Comparison with known enantiomers (e.g., -44° optical rotation in methanol for similar lactones) .
Advanced: How can conflicting NMR data on substituent orientation be resolved during structural elucidation?
Answer:
Conflicts arise from overlapping signals or dynamic conformational changes. Mitigation strategies include:
- Variable-Temperature NMR : To reduce signal broadening and resolve overlapping peaks.
- Computational Modeling : Density Functional Theory (DFT) calculations to predict chemical shifts and compare with experimental data.
- Isotopic Labeling : Deuterated analogs (e.g., deuterated phenyl groups in cyclopenta[b]pyrrole derivatives) to simplify spectra .
Basic: What analytical techniques ensure purity and structural fidelity in synthesized batches?
Answer:
- HPLC/GC-MS : For purity assessment (>98% by area normalization) and detection of diastereomeric impurities.
- Elemental Analysis : To verify empirical formula (e.g., C₁₃H₂₀O₅) with <0.4% deviation from theoretical values .
- Melting Point Analysis : Consistency with literature ranges (e.g., 117–119°C for related lactones) .
Advanced: How can HPLC conditions be optimized to separate diastereomers of derivatives?
Answer:
- Mobile Phase Adjustment : Use chiral columns (e.g., Chiralpak® IA/IB) with hexane/isopropanol gradients.
- Temperature Control : Elevated temperatures (40–50°C) to improve resolution.
- Derivatization : Introduce UV-active groups (e.g., benzoyl esters) for enhanced detection .
Basic: What safety precautions are necessary when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential flammability (e.g., cyclopenta[b]furan derivatives with low flash points) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced: How can metabolic stability of analogs be improved without compromising bioactivity?
Answer:
- Deuterium Incorporation : Replace labile hydrogens with deuterium (e.g., deuterated phenyl groups in cyclopenta[b]pyrroles) to slow CYP450-mediated oxidation .
- Steric Shielding : Introduce bulky substituents (e.g., 4-phenylbenzoate esters) near metabolically vulnerable sites .
- Prodrug Design : Mask carboxylic acid groups as esters (e.g., ethyl esters) for enhanced membrane permeability .
Advanced: What strategies address low yields in stereoselective synthesis of the cyclopenta[b]furan core?
Answer:
- Catalytic Asymmetric Methods : Chiral catalysts (e.g., Jacobsen’s salen complexes) for enantioselective cyclization.
- Protecting Group Optimization : Use tert-butyldimethylsilyl (TBS) groups to stabilize hydroxyl intermediates during functionalization .
- Microwave-Assisted Synthesis : Reduce reaction times and improve regioselectivity in cyclopentane ring formation .
Basic: What are the pharmacological applications of this compound in preclinical research?
Answer:
- Prostaglandin Analog Synthesis : As intermediates for prostaglandin E₁ (PGE₁) derivatives with anti-inflammatory properties .
- Enzyme Inhibition : Carboxylic acid moieties act as zinc-binding groups in metalloproteinase inhibitors .
Advanced: How can computational tools predict the reactivity of substituents in aqueous environments?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
